Passifloricin B

Description

Properties

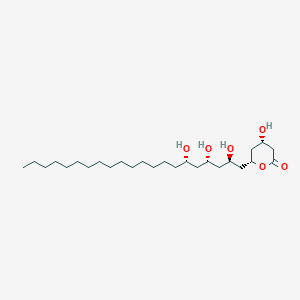

Molecular Formula |

C26H50O6 |

|---|---|

Molecular Weight |

458.7 g/mol |

IUPAC Name |

(4S,6R)-4-hydroxy-6-[(2R,4S,6S)-2,4,6-trihydroxyhenicosyl]oxan-2-one |

InChI |

InChI=1S/C26H50O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(27)16-22(28)17-23(29)18-25-19-24(30)20-26(31)32-25/h21-25,27-30H,2-20H2,1H3/t21-,22-,23+,24-,25+/m0/s1 |

InChI Key |

JZNFIVBUHKHIMV-ARXROMJUSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@@H](C[C@@H](C[C@H](C[C@@H]1C[C@@H](CC(=O)O1)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(CC(CC(CC1CC(CC(=O)O1)O)O)O)O |

Synonyms |

passifloricin B |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources within Passiflora Genus, specifically Passiflora foetida

Passifloricin B is a polyketide α-pyrone that has been isolated from the resin of Passiflora foetida. sci-hub.senih.gov While Passifloricin-type compounds have been specifically detected in Passiflora foetida, they were reported as absent in other Passiflora species analyzed, including Passiflora manicata, P. edulis, P. coerulea, P. sanguinolenta, P. maliformis, P. mollissima, and P. quadrangularis. sci-hub.se Passiflora foetida, commonly known as the stinking passion flower, is a medicinal plant with a history of traditional use. ijpsr.comijpbms.com Metabolites isolated from this plant primarily include flavonoids, polysaccharides, α-pyrones, and cyanohydrins, which have been found in various parts such as the leaves, stems, seeds, resins, and fruits. ijpsr.com The aerial parts of Passiflora foetida var. hispida have been collected for the isolation of passifloricins. sci-hub.se

Advanced Extraction Procedures from Plant Matrix

The extraction of this compound from Passiflora foetida involves procedures designed to effectively remove the compound from the plant material.

Solvent Extraction Strategies

Solvent extraction is a common initial step in isolating compounds from plant matrices. For the isolation of passifloricins, including this compound, from Passiflora foetida resin, extraction of the leaf resin compounds with ethanol (B145695) has been employed. sci-hub.se This process yielded a crude extract after evaporation of the solvent. sci-hub.se In another study focusing on Passiflora foetida, fresh aerial parts of the plant were extracted at room temperature with 95% ethanol to obtain a crude extract. sci-hub.se This extract was then subjected to sequential extraction with different solvents, including hexane (B92381), CH2Cl2, and EtOAc, after being dissolved in a methanol-water mixture. sci-hub.se The EtOAc soluble fraction was of particular interest in this isolation procedure. sci-hub.se Soxhlet extraction with ethanol has also been used to extract constituents from the stems of Passiflora foetida. journaljpri.com

Chromatographic Separation Techniques for Isolation

Chromatographic methods are crucial for the separation and purification of this compound from the complex mixture obtained after extraction.

High Performance Liquid Chromatography (HPLC) for Fractionation

High Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of compounds in a mixture. HPLC has been used in the analysis of Passiflora extracts, including those from Passiflora foetida. sci-hub.seufba.br While direct application for preparative isolation of this compound using HPLC is not explicitly detailed in all results, analytical HPLC has been used to analyze extracts of various Passiflora species for the presence of Passifloricin-type compounds. sci-hub.se HPLC is also commonly employed in the final stages of purification to obtain highly pure compounds. google.comru.nluchile.cl For example, semi-preparative HPLC has been used for the demixing of quasiisomer mixtures in the synthesis of related compounds nih.gov. Various chromatographic techniques, including HPLC, have been used to isolate flavonoids from the stem bark of Passiflora foetida. nih.gov

Data Tables

Based on the search results, specific quantitative data directly related to the yield or concentration of isolated this compound using the described methods is limited within the provided snippets. However, some relevant data regarding extraction yields and chromatographic analysis parameters for other compounds from Passiflora foetida are available and can illustrate the types of data generated during these processes.

| Plant Part and Solvent (Passiflora foetida) | Extraction Yield |

| Fresh aerial parts (95% EtOH) | 15 g (crude extract from 2 kg plant material) sci-hub.se |

| Flowers (n-hexane) | 46.0 g (from 1.2 kg dried flowers) acs.org |

| Flowers (EtOAc) | 62.0 g (from 1.2 kg dried flowers) acs.org |

| Stems (Ethanolic extract via Soxhlet) | Not specified journaljpri.com |

| Chromatographic Separation Step (Example for P. foetida extract) | Stationary Phase | Mobile Phase Gradient |

| Silica (B1680970) gel column chromatography (Hexane extract) acs.org | Silica gel | n-hexane/EtOAc, then EtOAc/MeOH (increasing polarity) acs.org |

| HPLC (for flavonoid analysis) ufba.br | C18 | 0.2% formic acid in water (A) and acetonitrile (B52724) (B); linear gradient 5–20% B in A over 30 min ufba.br |

Detailed Research Findings

Research findings indicate that this compound, along with Passifloricin A and C, are polyketide α-pyrones isolated from Passiflora foetida resin. sci-hub.senih.gov this compound has the molecular formula C26H50O6 and was obtained as a waxy substance. sci-hub.se Spectroscopic analysis, particularly 1H and 13C NMR, was crucial in determining its structure, which was found to be almost identical to Passifloricin A, with specific differences indicating the presence of a 4-hydroxy-3,4-dihydropassifloricin A structure. sci-hub.se The relative configuration at C-4αOH was deduced based on coupling constants in the 1H NMR spectrum. sci-hub.se The isolation of passifloricins from Passiflora foetida resin highlights this species as a specific source of these α-pyrone polyketides, as they were not detected in other Passiflora species examined. sci-hub.se

Column Chromatography (CC) Principles and Applications

Column chromatography is a fundamental separation technique widely used in chemistry for the purification and separation of mixtures of chemical compounds, including natural products. biologynotesonline.cominfinitylearn.comlongdom.orgcolumn-chromatography.com The principle relies on the differential partitioning of compounds between a stationary phase and a mobile phase. biologynotesonline.cominfinitylearn.com In column chromatography, a mixture is applied to the top of a column packed with a stationary phase, typically a finely divided solid like silica gel or alumina. biologynotesonline.comlongdom.org A solvent or mixture of solvents, the mobile phase, is then passed through the column. biologynotesonline.cominfinitylearn.com Components of the mixture separate based on their differing affinities for the stationary phase and solubility in the mobile phase. biologynotesonline.cominfinitylearn.com Compounds with lower adsorption to the stationary phase and higher solubility in the mobile phase travel faster through the column and are eluted first, while those with greater adsorption and lower solubility move slower and are eluted later. byjus.com

Column chromatography can be performed in various modes, including adsorption chromatography, which uses a solid stationary phase like silica gel or alumina, and partition chromatography, where both the stationary and mobile phases are liquids. biologynotesonline.cominfinitylearn.com Factors influencing separation efficiency include the nature of the stationary phase, the composition and flow rate of the mobile phase, column size, and particle granularity. biologynotesonline.comlongdom.org By adjusting these parameters, precise separations can be achieved. biologynotesonline.com

Applications of column chromatography in natural product isolation include separating mixture components for purification, isolating target compounds from crude extracts, and purifying active constituents. biologynotesonline.cominfinitylearn.comcolumn-chromatography.combyjus.com It is a versatile technique suitable for purifying a wide range of natural products, such as alkaloids, terpenoids, and flavonoids. column-chromatography.com Column chromatography can also be scaled up for preparative applications to isolate larger quantities of compounds. biologynotesonline.comlongdom.orgwaters.com

Emerging Chromatographic Innovations (e.g., Supercritical Fluid Extraction (SFE), Molecularly Imprinted Polymers (MIPs), Preparative Chromatography)

Emerging chromatographic techniques and innovations offer enhanced selectivity, efficiency, and sustainability in natural product isolation.

Supercritical Fluid Extraction (SFE) is a green extraction technique that utilizes supercritical fluids, most commonly supercritical carbon dioxide (SC-CO2), as the extraction solvent. phasex4scf.comiemjournal.com.myajgreenchem.commdpi.comnih.gov SC-CO2 is non-toxic, non-flammable, inexpensive, and easily removable from the extract. iemjournal.com.myajgreenchem.com SFE offers advantages over traditional solvent-based extraction methods, including reduced or eliminated use of harsh organic solvents, lower operating temperatures which are beneficial for heat-sensitive compounds, and the ability to manipulate selectivity by adjusting pressure and temperature. phasex4scf.comiemjournal.com.myajgreenchem.commdpi.com SFE is effective for extracting non-polar to moderately polar compounds and has been applied to isolate various bioactive compounds from natural sources, such as phytochemicals, essential oils, and carotenoids. ajgreenchem.commdpi.com

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered with specific binding sites for a target molecule. mdpi.comfrontiersin.orgmdpi.comrsc.org This makes them highly selective for the analyte of interest, similar to the recognition between enzymes and substrates or antibodies and antigens. mdpi.comfrontiersin.org MIPs can be used in separation processes, including solid-phase extraction (SPE), often referred to as molecularly imprinted solid phase extraction (MISPE). mdpi.comrsc.org MIPs offer high selectivity and can be used to isolate active compounds from complex natural product mixtures. mdpi.commdpi.comrsc.org The synthesis of MIPs involves creating a polymer matrix around a template molecule, which is then removed, leaving behind cavities that specifically recognize and bind the target compound. mdpi.comfrontiersin.org MIPs have shown effectiveness in isolating various natural compounds. mdpi.commdpi.com

Preparative Chromatography encompasses techniques aimed at isolating and purifying compounds on a larger scale compared to analytical chromatography. longdom.orgwaters.comrjptonline.orgresearchgate.netamazon.com Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a widely used preparative technique for isolating natural products. rjptonline.orgresearchgate.net It offers high separation efficiency and good sample recovery. researchgate.net Prep-HPLC can be used in various modes, including reversed-phase, normal phase, size exclusion, and ion exchange, to purify diverse classes of natural products. researchgate.net While effective, Prep-HPLC can be more expensive than traditional methods like distillation or crystallization. rjptonline.org Isocratic preparative liquid chromatography is highlighted as a rapid first step for purifying target compounds from complex natural product mixtures, offering reduced run time and solvent usage compared to gradient methods, and yielding purities typically ranging from 73% to 100%. waters.com Preparative Thin-Layer Chromatography (Prep-TLC) is another preparative technique used for isolating natural products, known for its cost-effectiveness and compatibility with different sample types. nih.gov

Purity Assessment of Isolated this compound

Assessing the purity of isolated natural products like this compound is crucial for ensuring the reliability of subsequent studies and applications. Purity assessment is typically performed using analytical techniques, often chromatographic methods. High-Performance Liquid Chromatography (HPLC) coupled with detectors such as Diode Array Detection (DAD) is a common method for evaluating the purity of isolated compounds. rjptonline.orgresearchgate.netvt.edu HPLC separates compounds based on their interaction with a stationary phase and a mobile phase, and the detector measures the eluting components. rjptonline.orgresearchgate.net The purity can be assessed by analyzing the chromatogram, specifically the area percentage of the peak corresponding to the isolated compound relative to the total area of all peaks. rjptonline.org

Spectroscopic techniques are also vital in confirming the identity and contributing to the purity assessment of isolated natural products. Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H NMR and 13C NMR), and Mass Spectrometry (MS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Liquid Chromatography-Mass Spectrometry (LC-MS), provide detailed structural information and can help identify impurities. sci-hub.serjptonline.orgvt.eduacs.org For instance, NMR spectroscopy provides information about the molecular structure and can reveal the presence of other compounds. sci-hub.seacs.org Mass spectrometry provides the molecular weight and fragmentation patterns, aiding in identification and purity checks. sci-hub.serjptonline.orgacs.org The absence of signals corresponding to impurities in spectroscopic data further supports the purity of the isolated compound.

Research findings often report the purity of isolated compounds as a percentage, frequently determined by HPLC analysis. rjptonline.orgvt.edu For example, studies on the isolation of compounds from plant extracts using preparative HPLC have reported evaluating purity by HPLC-DAD. rjptonline.org Achieving high purity, such as 95% or better, is often a goal in the isolation of natural products for further research. vt.edu

Structural Elucidation and Stereochemical Analysis

Fundamental Principles of Spectroscopic Characterization

Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation to provide information about their composition, structure, and properties. For organic structure determination, NMR and MS are the primary methods employed. slideshare.netnih.govrsc.org

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule and the electronic environment of individual nuclei. This information is fundamental for establishing the connectivity of atoms and determining relative stereochemistry. slideshare.netnih.govrsc.orgpublicationslist.orgnih.govresearchgate.netnih.gov

One-dimensional NMR experiments are the starting point for structural analysis, providing essential data on the types and numbers of hydrogen and carbon atoms. slideshare.netrsc.org

¹H NMR: The ¹H NMR spectrum of Passifloricin B displays signals whose chemical shifts (δ) are indicative of the electronic environment of each proton. The integration of these signals corresponds to the relative number of protons, while the splitting patterns (multiplicity) provide insights into the number of neighboring protons through scalar coupling. sci-hub.seslideshare.netnih.govrsc.org Analysis of the ¹H NMR spectrum of this compound, typically recorded in solvents like CDCl₃, reveals characteristic signals for olefinic protons, protons adjacent to oxygen atoms, and those in the long aliphatic chain. sci-hub.se

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The chemical shifts of ¹³C nuclei are highly sensitive to hybridization, functional groups, and the degree of substitution. sci-hub.seslideshare.netrsc.org The ¹³C NMR spectrum of this compound exhibits signals corresponding to the α-pyrone ring carbons, including the carbonyl carbon, as well as signals for the various methylene (B1212753) and methine carbons in the attached aliphatic chain. sci-hub.se

DEPT (Distortionless Enhancement by Polarization Transfer) and APT (Attached Proton Test): These edited ¹³C NMR experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbon atoms. slideshare.netrsc.org DEPT experiments provide separate spectra for CH₃, CH₂, and CH carbons, aiding in the assignment of ¹³C signals and confirming the nature of each carbon center.

Two-dimensional NMR experiments provide through-bond or through-space correlation maps between nuclei, allowing for the confirmation of connectivities and the determination of relative stereochemistry. slideshare.netnih.govrsc.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum shows correlations between protons that are scalar-coupled, typically through two or three bonds. This helps in tracing proton connectivities within spin systems, such as identifying adjacent methylene or methine groups. slideshare.netnih.govrsc.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached via a one-bond coupling (¹J CH). This experiment is fundamental for assigning proton signals to their corresponding carbon signals. slideshare.netnih.govrsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show correlations between nuclei that are spatially close to each other, regardless of the number of bonds separating them. slideshare.netnih.govrsc.org These through-space correlations, known as Nuclear Overhauser Effects (NOEs), are invaluable for determining the relative stereochemistry of chiral centers and understanding the conformation of the molecule in solution. For related passifloricins, NOE experiments have been used to assign the relative configurations of stereogenic centers. sci-hub.se

The Nuclear Overhauser Effect (NOE) is a key phenomenon utilized in NMR for determining relative stereochemistry. When the magnetization of one nucleus is perturbed (e.g., by selective irradiation), a change in the intensity of the signal from a spatially proximate nucleus can be observed. rsc.org The magnitude of the NOE is dependent on the distance between the nuclei, following an inverse sixth power relationship. By identifying significant NOE correlations between protons on different parts of the molecule, the relative orientation of groups in space can be deduced, allowing for the assignment of relative configurations at chiral centers. sci-hub.sersc.org

Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation patterns of a compound. slideshare.netnih.govrsc.orgpublicationslist.org

High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the molecular weight of a compound, which in turn allows for the calculation of its elemental composition and molecular formula. sci-hub.senih.gov By measuring the exact mass of the molecular ion (or a related ion such as [M+H]⁺) with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. sci-hub.senih.gov For this compound, HRFABMS has been employed to obtain the quasimolecular ion peak and determine its molecular formula, reported as C₂₆H₅₀O₆. sci-hub.se The fragmentation pattern observed in the MS spectrum, while not as directly informative as NMR for connectivity, can provide supporting evidence for certain structural features through the identification of characteristic fragment ions. sci-hub.se

Based on published research, spectroscopic data for this compound has been reported, enabling its structural characterization. The ¹H and ¹³C NMR data, in conjunction with MS data, were crucial in determining its structure as a polyketide α-pyrone with a specific long aliphatic side chain. sci-hub.se Comparisons of the NMR data of this compound with that of Passifloricin A were instrumental in identifying the structural differences between these closely related compounds. sci-hub.se

Table 1: Representative ¹H NMR Data for this compound (CDCl₃) sci-hub.se

| Position | δ (ppm) | Multiplicity | J (Hz) |

| H-3 | 6.05 | d | 9.7 |

| Aliphatic CH₂ | 1.21-1.53 | m, br s | - |

| Terminal CH₃ | 0.87 | t | 7.0 |

Table 2: Representative ¹³C NMR Data for this compound (CDCl₃) sci-hub.se

| Position | δ (ppm) |

| C-2 | 164.91 |

| Aliphatic CH₂ | 22.8-32.9 |

| Terminal CH₃ | 14.2 |

The comparison of the ¹H and ¹³C NMR spectra of this compound with Passifloricin A indicated significant similarities in the α-pyrone core, with differences primarily located in the aliphatic side chain, suggesting variations in hydroxylation or chain length. sci-hub.se The molecular formula of this compound was determined to be C₂₆H₅₀O₆ by HRMS. sci-hub.se

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Structural Corroboration and Stereochemistry

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Chromophores

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by analyzing the vibrations of chemical bonds when exposed to infrared radiation. Different functional groups absorb IR radiation at characteristic frequencies. ijaresm.comlibretexts.org For polyketide α-pyrones like this compound, IR spectroscopy would be used to detect the presence of key functional groups such as hydroxyl groups (-OH), carbonyl groups (C=O, specifically the ester carbonyl of the α-pyrone ring), and carbon-carbon double bonds (C=C). sci-hub.selibretexts.org The original isolation of passifloricins from Passiflora foetida mentioned IR absorption bands suggesting the presence of hydroxyl and carbonyl groups in Passifloricin A. sci-hub.se

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly those involving conjugated pi systems and chromophores. ijaresm.comlibretexts.org The α-pyrone core of passifloricins contains a conjugated system, which would typically exhibit absorption in the UV region. UV-Vis spectroscopy helps to confirm the presence of such conjugated systems and can provide insights into their extent. libretexts.org

Advanced Diffraction Techniques for Absolute Configuration

Determining the absolute configuration of a chiral molecule, which is the precise 3D arrangement of atoms, is crucial for understanding its biological activity and properties. researchgate.net Advanced diffraction techniques, such as X-ray crystallography and Micro Electron Diffraction (MicroED), are powerful tools for this purpose.

X-ray Crystallography of this compound or Analogs

X-ray crystallography is a technique that determines the atomic and molecular structure of a crystalline solid by analyzing the diffraction pattern produced when a beam of X-rays passes through the crystal. wikipedia.orglibretexts.org This technique can provide precise bond lengths, bond angles, and the arrangement of atoms in three dimensions, allowing for the unambiguous determination of both relative and absolute configurations, provided a suitable crystal can be obtained. wikipedia.org While direct reports of X-ray crystallography of this compound were not found in the immediate search results, X-ray crystallography has been used for the structural determination of other natural products and analogs, including some with complex stereochemistry. vt.edumdpi.com Obtaining suitable crystals of natural products can sometimes be challenging. biorxiv.org

Micro Electron Diffraction (MicroED) for Nanocrystalline Material

Micro Electron Diffraction (MicroED), also known as 3D Electron Diffraction (3D-ED), is a technique that allows for the determination of atomic structures from very small crystals, including nanocrystals, using a transmission electron microscope (TEM). mdpi.comnih.govnih.gov This technique is particularly valuable when growing crystals large enough for traditional X-ray crystallography is difficult. biorxiv.orgnih.gov MicroED has emerged as a powerful tool for determining the structures of small molecules and proteins from micro- and nanocrystalline samples. mdpi.comnih.govnih.govdectris.com The ability to obtain structural information from minimal crystalline material makes MicroED a promising approach for natural products like this compound that may not readily form large crystals. mdpi.comnih.gov

Computational Chemistry Approaches in Structure Verification

Computational chemistry plays an increasingly important role in supporting and verifying structural assignments made by experimental techniques. nih.govschrodinger.com By using theoretical calculations based on quantum and classical physics, computational methods can predict molecular properties and compare them with experimental data. schrodinger.com

Quantum Mechanical (QM) Calculations (e.g., GIAO 13C NMR Chemical Shift Calculations)

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netchemrxiv.org Gauge-Including Atomic Orbitals (GIAO) is a common method used in QM calculations for predicting NMR chemical shifts. researchgate.netuchile.cliasoc.it For stereochemical analysis, calculated 13C NMR chemical shifts for different possible diastereomers or enantiomers can be compared with experimental 13C NMR data. researchgate.net A strong correlation between calculated and experimental shifts can provide computational support for a proposed structure and stereochemistry. researchgate.net QM GIAO 13C NMR chemical shift calculations have been applied to the stereochemical analysis of natural products, including Passifloricin A. researchgate.netuchile.cliasoc.itpublicationslist.orgacs.org

Density Functional Theory (DFT) for Stereochemical Confirmation

Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry for calculating the electronic structure of molecules. chemrxiv.orgd-nb.info DFT calculations can be used to optimize molecular geometries and predict various properties, including energies and spectroscopic parameters. chemrxiv.org In the context of stereochemical confirmation, DFT can be used to calculate the relative energies of different stereoisomers to assess their stability. chemrxiv.org Furthermore, DFT calculations can be used to predict NMR coupling constants and chemical shifts, which can then be compared with experimental data to confirm stereochemical assignments. researchgate.net Integrated NMR-QM approaches, often utilizing DFT calculations, have been successfully applied to establish the absolute stereochemistry of natural products. researchgate.net

Addressing Structural Revisions and Ambiguities in Polyketide Structures

The structural elucidation of natural products, particularly complex polyketides like this compound, often presents challenges, and initial structural assignments may require revision based on further analysis, including synthetic studies. While direct information detailing structural revisions or ambiguities specifically for this compound is not extensively available in the provided search results, the literature on related compounds, such as Passifloricin A, highlights instances where initial structural proposals were later corrected through synthesis and detailed spectroscopic comparisons.

Polyketides, characterized by their diverse structures synthesized through the iterative assembly of simple building blocks, can pose challenges in stereochemical assignment and the determination of relative and absolute configurations, especially in molecules with multiple chiral centers or remote stereochemical relationships researchgate.net. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental in the structural elucidation process, providing data that must be fully consistent with any proposed chemical structure nih.gov. However, interpreting complex NMR spectra, particularly for sample-limited natural products, requires iterative analysis and precise reporting for reproducibility nih.gov.

In the case of Passifloricin A, a related α,β-unsaturated δ-lactone isolated from Passiflora foetida, its structure was originally proposed based on spectroscopic data mdpi.comajol.info. However, subsequent stereoselective syntheses of different isomers revealed that the initially proposed structure was erroneous, leading to a correction and the establishment of the correct structure mdpi.comajol.infoacs.org. This exemplifies how synthetic efforts can be crucial in verifying established structures and resolving ambiguities that may arise from spectroscopic analysis alone mdpi.com. The synthesis of isomers allows for direct comparison of spectroscopic data between the natural product and the synthesized candidates, providing definitive proof of structure mdpi.comacs.org.

Challenges in structural determination can stem from various factors, including the complexity of NMR spectra, particularly for larger molecules or those with structural flexibility nih.govfrontiersin.orgspringernature.com. Subtle stereochemical differences can significantly impact spectroscopic data, necessitating detailed NMR spectroscopic analysis and documentation nih.gov. Furthermore, computational methods, such as quantum mechanical calculations of NMR parameters, are increasingly used in conjunction with experimental data to aid in the configurational assignment of organic compounds and to validate proposed structures researchgate.net.

While the specific details regarding revisions or ambiguities in the structural elucidation of this compound are not explicitly detailed in the search results, the general challenges associated with polyketide structure determination, as illustrated by the case of Passifloricin A and the broader literature on polyketide and natural product structural analysis, underscore the potential for such issues to arise. The iterative nature of spectroscopic analysis, the importance of rigorous data interpretation, and the valuable role of synthesis in structure verification are critical aspects of addressing potential ambiguities in the structural elucidation of complex natural products like passifloricins.

Table 1: Related Compound with Structural Revision

| Compound Name | Original Proposed Structure | Corrected Structure | Method of Correction |

| Passifloricin A | Initially proposed structure (e.g., 161a or 88a) mdpi.com | Revised structure (e.g., 161b or 88b) mdpi.com | Stereoselective synthesis of isomers and spectroscopic comparison mdpi.comajol.infoacs.org |

Table 2: Analytical Techniques Used in Structural Elucidation

| Technique | Application in Structural Elucidation |

| 1D 1H NMR Spectroscopy | Initial structural tool, provides information on proton environments nih.gov |

| 13C NMR Spectroscopy | Provides information on carbon skeleton nih.gov |

| 2D Homo- and Heteronuclear NMR Spectroscopy | Establishes connectivity and spatial relationships between atoms (e.g., COSY, HSQC, HMBC) nih.govmdpi.com |

| Mass Spectrometry (MS) | Determines molecular weight and provides fragmentation pattern information nih.gov |

| Mosher Ester Analysis | Used for determining absolute configuration of chiral centers bearing hydroxyl groups mdpi.com |

| Acetonide Formation | Used in conjunction with NMR to determine relative stereochemistry of vicinal diols mdpi.com |

| Synthesis of Isomers | Provides definitive proof of structure through comparison with natural product data mdpi.comajol.infoacs.org |

| Quantum Mechanical Calculations | Used to calculate NMR parameters and aid in configurational assignment researchgate.net |

Biosynthetic Pathways and Precursor Studies

Proposed Polyketide Synthase (PKS) Mediated Biosynthesis of Passifloricins

Based on their complex structures, passifloricins, including Passifloricin B, are proposed to be synthesized via a polyketide synthase (PKS) pathway. frontiersin.org PKS systems function iteratively, adding two-carbon units (derived from malonyl-CoA or its derivatives) to a growing chain. nih.govfrontiersin.org The type of PKS involved dictates the nature of the polyketide product. Type I PKSs are large, multi-functional enzymes with catalytic domains integrated into a single polypeptide chain, operating in a modular or iterative fashion. nih.govnih.gov Type II PKSs consist of dissociated proteins that work iteratively to produce aromatic polyketides. nih.govbeilstein-journals.org Type III PKSs are simpler, typically homodimeric ketosynthases that use CoA-linked substrates independently of an acyl carrier protein (ACP). nih.govnih.gov The complexity and likely extensive modifications in passifloricins suggest the involvement of a Type I iterative PKS or a related hybrid system.

Role of Highly Reducing PKS (HR-PKS) Systems

Highly Reducing PKS (HR-PKS) systems are a subgroup of iterative Type I PKSs characterized by the presence of domains that catalyze the reduction of the β-keto group formed after chain elongation. escholarship.orguni-hannover.de These domains include ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER). nih.govmdpi.com The sequential action of these domains can lead to the formation of β-hydroxyl, α,β-double bond, or saturated carbon centers along the polyketide backbone, contributing significantly to the structural complexity and stereochemistry of the final product. nih.gov Fungal HR-PKSs, in particular, share similarities in domain organization and stereoselectivity with vertebrate fatty acid synthases (vFAS). uni-hannover.de The presence of extensive hydroxylation and reduction patterns in passifloricins suggests that an HR-PKS system likely plays a crucial role in their biosynthesis.

Elucidation of Key Enzymatic Transformations (e.g., Ester Bond Formation, Oxygenations)

Beyond the core PKS chain elongation and reduction steps, the biosynthesis of complex polyketides like passifloricins involves various tailoring enzymes that perform post-PKS modifications. These modifications can include oxygenations, cyclizations, methylations, and ester bond formations. beilstein-journals.org While specific enzymes involved in this compound biosynthesis are not detailed in the search results, general principles from other polyketide pathways can be inferred. Oxygenations are often catalyzed by cytochrome P450 enzymes or other oxygenases. beilstein-journals.org Ester bond formation could be mediated by dedicated esterase or lipase (B570770) domains or separate enzymes. The precise sequence and nature of these enzymatic transformations are critical for shaping the final structure of this compound.

Identification of Biosynthetic Precursors and Intermediates

Identifying the specific starter and extender units incorporated by the PKS is fundamental to understanding the biosynthetic pathway. For polyketides, common precursors include acetyl-CoA, malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA. nih.govfrontiersin.org The iterative condensation of these units, followed by programmed reduction steps catalyzed by the HR-PKS machinery, generates poly-β-keto intermediates. These intermediates are typically enzyme-bound and are not released until the full carbon backbone is assembled and modified. escholarship.org Studies on related polyketides have sometimes involved the isolation and characterization of enzyme-bound or released intermediates to elucidate the biosynthetic steps. escholarship.org The specific precursors and intermediates for this compound would need to be experimentally determined, potentially through feeding studies with isotopically labeled precursors or in vitro enzymatic assays with purified biosynthetic enzymes.

Genetic Basis of Passifloricin Biosynthesis (Hypothetical Gene Clusters)

The genes encoding the enzymes responsible for the biosynthesis of a secondary metabolite are often clustered together in the genome, forming a biosynthetic gene cluster (BGC). mdpi.comnih.govrsc.org These clusters typically include genes for the core biosynthetic enzymes (e.g., PKS), tailoring enzymes, transport proteins, and regulatory elements. mdpi.comsecondarymetabolites.org While a specific BGC for passifloricins is not identified in the provided search results, the presence of a PKS-mediated pathway strongly suggests that the genes for this compound biosynthesis would be located within such a cluster. Genomic sequencing and bioinformatics analysis of the producing organism would be necessary to identify candidate BGCs. Analysis of the domain organization of the predicted PKS and the presence of associated tailoring enzymes within the cluster would provide further insights into the proposed biosynthetic pathway. rsc.org

Chemical Synthesis and Analog Development

Total Synthesis Strategies for Passifloricin B

Total synthesis approaches for polyketide natural products like this compound typically involve the convergent assembly of smaller, stereochemically defined fragments. These fragments are often constructed using a sequence of reactions that control the absolute and relative stereochemistry at each newly formed chiral center. The final steps usually involve coupling these fragments and cyclizing to form the macrocyclic or cyclic core, such as the lactone ring in this compound.

Based on the synthetic work on Passifloricin A, common strategies involve the construction of the polyol side chain and the subsequent formation of the lactone ring. Various protecting group strategies are employed throughout the synthesis to ensure the selective transformation of functional groups.

Stereoselective and Asymmetric Synthesis Methodologies

Stereoselective and asymmetric synthesis methodologies are paramount in the construction of molecules with multiple chiral centers, such as this compound. These techniques aim to control the formation of specific stereoisomers during chemical reactions.

Asymmetric Allylation Techniques (e.g., Brown's Allylation, Maruoka Asymmetric Allylation)

Asymmetric allylation is a powerful tool for creating new carbon-carbon bonds and setting stereocenters adjacent to carbonyl groups. Techniques like Brown's asymmetric allylation, which utilizes chiral allylboranes, have been successfully applied in the synthesis of polyketide natural products, including Passifloricin A. frontiersin.orgresearchgate.netunimi.it This method allows for the highly enantioselective addition of an allyl group to aldehydes, yielding homoallylic alcohols with defined stereochemistry. unimi.it

Maruoka asymmetric allylation, often employing chiral titanium complexes, is another significant methodology used in the stereoselective synthesis of polyketides. pitt.eduresearchgate.netnih.gov This technique has also been utilized in approaches towards Passifloricin A, demonstrating its utility in constructing chiral centers in complex molecular architectures. pitt.eduresearchgate.netnih.gov

These asymmetric allylation reactions are crucial for establishing the stereochemistry of the hydroxyl-bearing carbons in the polyol chain of this compound.

Here is a table summarizing the asymmetric allylation techniques mentioned and their application:

| Technique | Chiral Reagent/Catalyst | Application in Synthesis (Examples) |

| Brown's Asymmetric Allylation | Chiral allylboranes | Passifloricin A synthesis frontiersin.orgresearchgate.netunimi.it |

| Maruoka Asymmetric Allylation | Chiral titanium complexes | Passifloricin A synthesis pitt.eduresearchgate.netnih.gov |

Ring-Closing Metathesis (RCM) in Lactone Formation

Ring-closing metathesis (RCM) is a widely used and highly effective method for the formation of cyclic structures, including lactones. researchgate.netmdpi.comresearchgate.netnih.gov This reaction involves the intramolecular coupling of two terminal or internal olefins catalyzed by transition metal complexes, commonly Grubbs' catalysts. researchgate.netresearchgate.netmdpi.comresearchgate.net

In the context of this compound synthesis, RCM is a key step for constructing the lactone ring. Precursors containing two olefinic termini appropriately positioned within the molecule undergo RCM to form the cyclic ester. researchgate.netresearchgate.netmdpi.comresearchgate.net The application of RCM in the synthesis of Passifloricin A and other lactone-containing natural products underscores its importance in accessing the cyclic core of this compound. researchgate.netresearchgate.netmdpi.comresearchgate.netnih.gov

Here is a table illustrating the role of RCM in lactone formation:

| Reaction | Purpose in Synthesis | Catalysts (Examples) | Application in Synthesis (Examples) |

| Ring-Closing Metathesis | Formation of lactone ring | Grubbs' catalysts (1st/2nd gen) researchgate.netmdpi.comresearchgate.net | Passifloricin A synthesis researchgate.netresearchgate.netmdpi.comnih.gov |

Diastereoselective Cyclization Reactions

Diastereoselective cyclization reactions are essential for controlling the relative stereochemistry when forming rings that contain multiple chiral centers. While specific details on diastereoselective cyclization reactions solely for this compound are not explicitly detailed in the provided results, related cyclization strategies have been employed in the synthesis of similar natural products. For instance, diastereoselective iodo-carbonate cyclization has been used in the synthesis of Passifloricin A to establish specific stereocenters within the molecule prior to lactone formation. pitt.eduresearchgate.netresearchgate.net Prins cyclization is another type of reaction that can be employed diastereoselectively to form cyclic ethers or other cyclic structures, which could potentially be relevant in the synthesis of fragments leading to this compound. frontiersin.orgnih.gov

These reactions rely on the inherent stereochemical information within the acyclic precursor or the influence of chiral auxiliaries or catalysts to favor the formation of a particular diastereomer.

Iterative Synthesis for Polyketide Scaffolds

Iterative synthesis is a highly efficient strategy for constructing complex molecules that contain repeating structural motifs, such as the polyol chain found in polyketide natural products like this compound. frontiersin.orgsci-hub.senih.govresearchgate.netchemrxiv.org This approach involves the repeated application of a sequence of reactions to extend the carbon chain and introduce stereocenters in a controlled manner. frontiersin.orgsci-hub.senih.govresearchgate.netchemrxiv.org

Inspired by the biosynthetic pathways of polyketides, which involve the iterative assembly of simple building blocks catalyzed by polyketide synthases (PKS), synthetic chemists have developed iterative strategies to mimic this process in the laboratory. frontiersin.orgsci-hub.senih.govresearchgate.netchemrxiv.org These strategies often involve repetitive sequences of reactions such as asymmetric allylation, functional group transformations (e.g., protection, oxidation, reduction), and chain elongation steps. frontiersin.orgsci-hub.senih.govresearchgate.netchemrxiv.org

Iterative asymmetric allylation, for example, has been used to build the 1,3-polyol segments characteristic of many polyketides, including the proposed structure of Passifloricin A. frontiersin.orgnih.gov This involves repeatedly adding allyl groups to growing aldehyde chains in a stereoselective fashion, followed by modifications to regenerate the aldehyde for the next iteration. frontiersin.orgnih.gov Other iterative approaches for constructing 1,3-polyol arrays have been developed, including those based on iterative allylboration and iterative C-C bond-forming transfer hydrogenation. sci-hub.senih.gov

The iterative synthesis approach allows for the systematic construction of the complex polyol side chain of this compound, ensuring control over the stereochemistry at each step and providing a convergent route to the final molecule.

Here is a table summarizing the concept of iterative synthesis for polyketide scaffolds:

| Strategy | Core Concept | Key Reactions (Examples) | Application |

| Iterative Synthesis | Repeated application of reaction sequences | Asymmetric allylation, functionalization frontiersin.orgnih.gov | Construction of polyol chains in polyketides frontiersin.orgsci-hub.senih.govresearchgate.netchemrxiv.org |

Design and Preparation of Structural Analogs of this compound

The design and preparation of structural analogs of natural products like this compound are crucial for exploring structure-activity relationships and potentially developing compounds with improved biological properties. researchgate.netmdpi.comacs.orgms-editions.cl Analogs are synthesized by modifying the core structure of the natural product, such as altering the side chain length, introducing different functional groups, or modifying the lactone ring.

Synthetic methodologies developed for the total synthesis of this compound and related compounds are directly applicable to the preparation of its analogs. researchgate.netmdpi.comacs.org For example, variations in the starting materials used in asymmetric allylation or the choice of olefinic precursors for RCM can lead to analogs with modified polyol chains or lactone rings. researchgate.netmdpi.com

Studies on Passifloricin A have involved the synthesis of several structural analogs to investigate their antiparasitic activity. researchgate.netmdpi.com These efforts have demonstrated that modifications to the aliphatic side chain can influence biological activity. mdpi.com The preparation of a library of stereoisomers, as reported for Passifloricin A, is also a form of analog synthesis that helps in understanding the role of stereochemistry in biological activity. acs.org

The systematic synthesis of analogs allows researchers to identify key structural features responsible for the observed biological effects and to optimize these properties through targeted structural modifications.

Here is a table outlining the purpose and methods for preparing structural analogs:

| Purpose | Methods | Examples (based on Passifloricin A work) |

| Explore Structure-Activity Relationships | Modification of side chain, functional groups, lactone ring researchgate.netmdpi.comacs.org | Synthesis of isomers acs.org, variations in aliphatic chain mdpi.com |

| Develop compounds with improved properties | Targeted structural modifications | Analogs with antiparasitic activity researchgate.netmdpi.com |

Modification of the Lactone Ring System

While direct information on the modification of the pre-formed lactone ring system of this compound is not explicitly detailed in the search results, the formation of the lactone ring is a key step in the synthesis of related Passifloricin A. Ring-closing metathesis (RCM) has been reported as a method for constructing the δ-lactone ring in the synthesis of Passifloricin A and its isomers. researchgate.netacs.orgrsc.orgnih.gov This reaction involves the intramolecular cyclization of a diene precursor catalyzed by a metal complex, forming a new carbon-carbon double bond and a cyclic structure. The application of RCM allows for the formation of the six-membered lactone ring, which is a central feature of the Passifloricin scaffold. researchgate.netacs.orgrsc.orgnih.gov The stereochemistry of the double bond formed during RCM is a critical aspect that needs to be controlled during synthesis.

Diversification of Side Chains and Functional Groups

Natural products like Passifloricin A, and presumably this compound, possess long, complex side chains often featuring multiple stereogenic centers and various functional groups, such as hydroxyl and carbonyl moieties. mdpi.com Diversification of these side chains and functional groups is a common strategy in analog development to explore structure-activity relationships.

The stereoselective introduction of chirality into these side chains is a significant synthetic challenge. Methods employed in the synthesis of Passifloricin A and related pyranones with long side chains include asymmetric allylation and iterative approaches for constructing polyol segments. researchgate.netmdpi.comnih.govresearchgate.netacademie-sciences.frnih.gov For instance, asymmetric Brown-type aldehyde allylations have been utilized to establish stereogenic centers in the synthesis of Passifloricin A. acs.orgnih.gov Iterative synthetic strategies, such as those based on boronic ester homologation or aldol (B89426) reactions, are also relevant for the controlled assembly of polyketide chains that constitute the side chains of these molecules. nih.govresearchgate.netresearchgate.netresearchgate.net

Diversification could involve altering the length of the aliphatic chain, changing the position or configuration of hydroxyl groups, introducing double bonds with defined stereochemistry, or incorporating other functional groups. While specific examples of such modifications on the this compound scaffold are not detailed in the provided sources, these general strategies applied to similar natural products are indicative of the approaches that would be relevant for generating this compound analogs.

Combinatorial and Diversity-Oriented Synthesis (DOS) Approaches for Library Generation

Combinatorial chemistry and Diversity-Oriented Synthesis (DOS) are powerful strategies for generating libraries of structurally diverse compounds. spcmc.ac.inscispace.com These approaches are valuable in natural product-inspired drug discovery to explore chemical space and identify molecules with desired biological activities. frontiersin.orgmdpi.comnih.gov

Combinatorial synthesis typically involves the simultaneous reaction of sets of building blocks to produce a library of compounds. spcmc.ac.innih.gov DOS, in contrast, focuses on generating structural diversity through the use of complexity-generating reactions and branching synthetic pathways, aiming for diverse molecular frameworks, stereochemistry, and functional groups, in addition to building block variation. scispace.commdpi.comscispace.comms-editions.cl

While the search results mention "passifloricin analogues" in the context of combinatorial chemistry ms-editions.cl, detailed accounts of applying specific combinatorial or DOS approaches directly to the synthesis of this compound or the generation of large libraries of its analogs are not prominent in the provided information. However, the principles of DOS and combinatorial chemistry, which emphasize efficient generation of structural diversity, are highly relevant for creating collections of this compound analogs by varying the building blocks used in side chain construction or by exploring different cyclization strategies for the lactone ring. scispace.comfrontiersin.orgmdpi.comnih.gov These methods would allow for the systematic variation of the side chain structure and potentially modifications to the lactone core, enabling a broader exploration of the structural features important for biological activity.

Synthetic Challenges and Methodological Advancements

The synthesis of complex lactone natural products like this compound presents several synthetic challenges. Controlling the stereochemistry at multiple chiral centers within the long, flexible side chain and the lactone ring is paramount. mdpi.comnih.govacademie-sciences.frresearchgate.net The correct relative and absolute configuration of each stereogenic center must be established during the synthesis.

Another challenge lies in the efficient formation of the lactone ring. Methods like RCM have advanced this, but optimizing reaction conditions and catalyst selection for specific substrates can still require significant effort. researchgate.netacs.orgrsc.orgnih.gov Handling sensitive functional groups that may be present in the molecule or synthetic intermediates also adds complexity to the synthetic route. nih.gov

Methodological advancements in organic synthesis, such as the development of new stereoselective reactions (e.g., asymmetric catalysis), efficient coupling strategies, and improved protecting group chemistries, have been crucial in enabling the synthesis of complex natural products like the Passifloricins. nih.govacademie-sciences.frresearchgate.netrsc.org Iterative synthesis strategies, which allow for the repetitive and controlled assembly of repeating units found in polyketide structures, represent a significant advancement in tackling the complexity of the side chains. nih.govresearchgate.netresearchgate.netresearchgate.net The ongoing development of milder and more efficient reaction conditions continues to facilitate the synthesis of these challenging molecular architectures.

Biological Activities and Mechanistic Investigations in Vitro / in Vivo Models

Antiprotozoal Activities

Passifloricin derivatives, including Passifloricin B, have demonstrated activity against several protozoal parasites ajol.infoms-editions.clresearchgate.net. This includes efficacy against Leishmania species and Plasmodium falciparum ajol.inforesearchgate.net.

Passifloricin analogues have been tested for their leishmanicidal activity against Leishmania panamensis amastigotes in vitro ajol.inforesearchgate.netnih.gov. High leishmanicidal activity has been observed for several natural and hemisynthetic passifloricins ajol.inforesearchgate.netnih.gov. For instance, Passifloricin A showed notable activity against Leishmania panamensis amastigotes ajol.infonih.gov. While specific data solely for this compound's leishmanicidal activity is not extensively detailed in the provided snippets, its inclusion in studies of "passifloricin analogues" tested against Leishmania species suggests it contributes to the observed effects ajol.infoms-editions.clresearchgate.netnih.govcore.ac.ukscielo.br.

Studies on passifloricin analogues have also explored in vivo leishmanicidal activity in animal models, although the provided information primarily focuses on in vitro findings and the activity of related compounds like argentilactone (B1240209) ajol.info.

Passifloricin derivatives display activity against Plasmodium falciparum in in vitro models ajol.info. Some promising compounds among the passifloricin derivatives have shown activity with IC50 values below 50.0 µg/mL ajol.info. Passifloricin A, for example, exhibited antiplasmodial activity ajol.info. The evaluation of "passifloricin analogues" against Plasmodium falciparum indicates that this compound likely contributes to this anti-plasmodial effect, although specific IC50 values solely for this compound are not explicitly provided in the available snippets researchgate.net.

Table 1: In Vitro Antiparasitic Activity of Selected Passifloricins and Analogues

| Compound | Leishmania panamensis Amastigotes ED50 (µg/mL) | Plasmodium falciparum IC50 (µg/mL) | Reference |

| Passifloricin A | 0.5 | 20.9 | ajol.infonih.gov |

| Passifloricin A (EC50) | 0.36 | - | ajol.info |

| Compound 36 | - | 19.8 | ajol.info |

| Compound 24 | - | 23.1 | ajol.info |

| Compound 30 | - | 26.7 | ajol.info |

Note: Data for this compound specifically is not available in the provided snippets but is implied to be part of the "passifloricin analogues" studied.

Structure-activity relationship studies on passifloricin analogues have been conducted to understand the structural features crucial for their antiparasitic effects ajol.inforesearchgate.net. These studies suggest that the α,β-unsaturated-δ-lactone moiety is essential for biological activity, potentially acting as a Michael acceptor for nucleophilic residues in biomolecules ajol.info. Changes in hydroxyl substituents on passifloricin A have been shown to affect both activity and toxicity ajol.info. The aliphatic side chain's importance in enhancing biological activity and reducing cytotoxicity has also been highlighted in studies of lactone analogues with antileishmanial activity ajol.inforesearchgate.net.

Anti-Plasmodial Activity against Plasmodium falciparum (in vitro models)

Antimycobacterial Activity against Mycobacterium tuberculosis (in vitro models)

Passifloricin analogues have demonstrated in vitro antimycobacterial activity against Mycobacterium tuberculosis ms-editions.clresearchgate.netcore.ac.ukacs.org. Studies have shown that these compounds are active against Mycobacterium tuberculosis H37Rv . While specific minimum inhibitory concentration (MIC) values for this compound are not explicitly provided in the snippets, the activity observed for "passifloricin analogues" indicates its potential contribution to antimycobacterial effects ms-editions.clresearchgate.netcore.ac.ukacs.org.

Investigation of Other Reported Bioactivities (in vitro models, excluding clinical)

While Passiflora foetida extracts have shown various bioactivities, direct evidence for these activities attributed solely to isolated this compound in in vitro models is limited in the available search results. core.ac.ukresearchgate.net

Although Passiflora foetida extracts have demonstrated antioxidant properties in in vitro and in vivo models, specific data on the isolated compound this compound's antioxidant activity was not found in the reviewed literature. researchgate.net Studies on plant extracts often indicate the presence of various phytochemicals that contribute to the observed antioxidant effects.

Investigations into the enzyme inhibition capabilities of isolated this compound against specific enzymes such as α-amylase, acetylcholinesterase, and xanthine (B1682287) oxidase are not detailed in the provided search results. While Passiflora foetida extracts have been explored for some enzyme inhibitory activities, including potential acetylcholinesterase and α-amylase inhibition, these findings are not specific to this compound. core.ac.ukstkippersada.ac.id

Antioxidant Properties

Molecular and Cellular Mechanisms of Action

Specific research employing techniques such as chemical proteomics, Surface Plasmon Resonance (SPR), or molecular docking to identify and characterize the direct protein targets and binding interactions of this compound was not found. While molecular docking has been used in studies involving other compounds from Passiflora foetida, this compound was not included in the in silico enzyme inhibition study that was retrieved. stkippersada.ac.idunpak.ac.id General methodologies for target identification and binding studies are well-established in the field of chemical biology.

In Silico Mechanistic Predictions

Computational studies have been employed to predict the potential mechanisms of action for compounds found in Passiflora foetida, including Passifloricin A (an analogue of this compound). One study utilized an in silico approach to analyze the activity of compounds from Passiflora foetida against diabetes, focusing on the inhibition of the alpha-glucosidase enzyme. stkippersada.ac.id While this study specifically mentions Passifloricin A and its interactions with the alpha-glucosidase receptor (PDB ID: 7KBJ), it provides a framework for the types of in silico analyses that could be applied to this compound. stkippersada.ac.id

Molecular docking simulations, a key component of such in silico studies, predict the preferred orientation and binding affinity of a ligand (like this compound) to a target protein. mdpi.comnih.govwikipedia.org This process involves computationally simulating the molecular recognition between the ligand and the receptor, aiming to achieve an optimized conformation that minimizes the system's free energy. wikipedia.org The binding affinity is typically expressed as a negative value, where a more negative value indicates a stronger predicted binding interaction. stkippersada.ac.id

In the context of the study on Passiflora foetida compounds and diabetes, molecular docking was performed using software such as Autodock Tools and Biovia Discovery Studio Visualizer to determine binding affinity values and analyze interactions with amino acid residues in the target protein. stkippersada.ac.id For Passifloricin A, interactions with the TRP C423 protein were observed in the study, suggesting a potential mechanism of action similar to metformin, a known diabetes medication. stkippersada.ac.id These interactions were characterized as unfavorable donor-donor bonds and van der Waals bonds. stkippersada.ac.id

Beyond molecular docking, in silico analyses can also predict physicochemical and pharmacokinetic properties, such as intestinal absorption, skin permeability, and blood-brain barrier penetration (represented by Log BB values). stkippersada.ac.id These predictions help assess the potential bioavailability and distribution of a compound within the body. For Passifloricin A, a Log BB value of -1.106 was reported, suggesting it might not be evenly distributed. stkippersada.ac.id

While direct in silico mechanistic predictions specifically for this compound were not extensively detailed in the provided search results, the methodologies applied to Passifloricin A and other related compounds from Passiflora foetida illustrate the potential of computational approaches to explore its likely biological targets and mechanisms. Future in silico studies focusing directly on this compound could involve molecular docking against a panel of relevant protein targets based on its observed biological activities, as well as more advanced simulations like molecular dynamics to understand the stability and dynamics of the predicted interactions. rsc.orgrsc.orgpublicationslist.org

Based on the available information regarding in silico studies on related compounds like Passifloricin A, a hypothetical data representation for in silico predictions related to potential target interactions of this compound could be structured as follows, assuming similar studies were conducted for this compound:

| Potential Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Predicted Interaction Types |

| Alpha-glucosidase | 7KBJ | -X.XX (Hypothetical) | Residue A, Residue B | Hydrogen bonding, Van der Waals, Hydrophobic (Hypothetical) |

| Another Relevant Target (Hypothetical) | XXXX | -Y.YY (Hypothetical) | Residue C, Residue D | Hydrogen bonding, Hydrophobic (Hypothetical) |

Note: The data in this table is hypothetical and illustrative, based on the types of results obtained in in silico studies of related compounds. Specific in silico data for this compound against these or other targets would require dedicated computational studies.

Advanced Analytical Characterization Techniques for Passifloricin B Research

Chromatographic-Mass Spectrometry Integration (LC-MS/MS, GC-MS)

Chromatographic techniques coupled with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable tools in natural product chemistry for the separation, identification, and quantification of complex mixtures. LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity, making it suitable for analyzing a wide range of compounds, including less volatile or thermally labile molecules researchgate.netms-editions.clnih.govresearchgate.net. GC-MS is valuable for the analysis of volatile and semi-volatile compounds after appropriate derivatization if necessary clariant.comresearchgate.net. The integration of these techniques provides detailed information on the molecular weight and fragmentation patterns of compounds, aiding in their structural elucidation clariant.comresearchgate.netnih.gov.

While Passifloricin B has been obtained and analyzed using chromatographic methods like HPLC and TLC clariant.com, detailed characterization specifically of this compound via advanced LC-MS/MS or GC-MS with comprehensive data tables is not extensively reported in the examined literature. However, LC-MS techniques have been mentioned in the context of analyzing "passifloricin analogs," highlighting their potential applicability to this compound researchgate.net. The power of LC-MS/MS lies in its ability to provide unequivocal identification and spectral characterization, even in complex matrices researchgate.net.

High-Resolution Imaging Techniques (SEM, TEM, AFM, SPM) for Morphological Analysis of Related Systems

High-resolution imaging techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM), and Scanning Probe Microscopy (SPM) are primarily used to investigate the surface morphology, topography, and ultrastructure of materials at the micro and nanoscale nih.govrsc.org. While these techniques are not typically used for the direct structural elucidation of isolated small molecules like this compound in solution, they are invaluable for analyzing the morphology of materials or biological systems where the compound might be present or have an effect, or for studying solid forms or formulations containing the compound.

SEM provides detailed surface images with high depth of field, useful for examining the external features of samples. TEM offers insights into the internal structure and morphology by transmitting electrons through a thin sample. AFM and other SPM techniques allow for topographical mapping and measurement of surface properties at the nanoscale, including roughness and mechanical characteristics nih.gov.

Although AFM has been mentioned in studies involving Passifloricin A in the context of analyzing polyisocyanopeptides, specific applications of SEM, TEM, AFM, or SPM for the morphological analysis directly related to this compound itself or systems containing it are not prominently featured in the search results. These techniques would be more relevant for studying the physical form of isolated this compound (if solid), its interaction with surfaces, or its distribution within a matrix.

Solid-State Characterization Methods (e.g., Solid-state NMR, X-ray Powder Diffraction)

Solid-state characterization methods are crucial for understanding the structural properties of crystalline and amorphous solid forms of compounds. Solid-state Nuclear Magnetic Resonance (NMR) provides detailed information about the local environment and dynamics of atoms within a solid matrix, complementing solution-state NMR data. X-ray Powder Diffraction (XRPD) is a primary technique for identifying crystalline phases, determining crystal structures, and analyzing properties like crystallinity and polymorphism.

X-ray diffraction has been used in the study of Passifloricin A clariant.com. XRPD provides a unique diffraction pattern or "fingerprint" for a crystalline material, allowing for the identification of different solid forms. This is particularly important in the pharmaceutical field for ensuring consistent product quality and performance.

Specific data from solid-state NMR or XRPD analyses performed directly on isolated this compound are not found in the provided search results. Such studies would be essential for characterizing the solid form of this compound, which can impact its physical properties and stability.

Thermal Analysis Techniques for Structural Stability (e.g., DSC, TGA)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the thermal properties and stability of materials. DSC measures the heat flow into or out of a sample as a function of temperature or time, providing information on thermal transitions like melting, crystallization, glass transitions, and decomposition. TGA measures the change in mass of a sample as it is heated, revealing decomposition temperatures and the presence of volatile components.

These techniques are vital for assessing the thermal stability of a compound, determining appropriate processing and storage conditions, and evaluating purity. DSC can also provide kinetic information about thermal events.

While DSC and TGA are widely applied in the characterization of organic compounds and natural products, specific thermal analysis data for this compound are not presented in the search results. Applying these techniques to this compound would provide valuable insights into its thermal behavior and stability profile.

Application of Emerging Analytical Technologies

The field of analytical chemistry is continuously evolving, with new techniques and advancements emerging to address challenges in the characterization of complex molecules and matrices researchgate.net. Emerging analytical technologies in natural product research can include hyphenated techniques beyond standard LC-MS/MS and GC-MS, advanced spectroscopic methods, and novel imaging modalities.

Examples of emerging trends in pharmaceutical analytical techniques include ultra-high-pressure liquid chromatography (UHPLC), multidimensional chromatography, advanced spectroscopic techniques like Raman and Near-Infrared (NIR) spectroscopy, and improved mass spectrometry approaches researchgate.net. These technologies aim to enhance sensitivity, selectivity, speed, and the ability to analyze increasingly complex samples.

While the search results highlight the general importance and application of emerging analytical techniques in various fields, including pharmaceutical analysis and natural product research researchgate.net, there is no specific information on the application of emerging techniques specifically for the characterization of this compound in the provided literature. Future research may leverage these advanced tools to gain a more comprehensive understanding of this compound's properties and behavior.

Challenges, Future Directions, and Research Gaps

Methodological Challenges in Passifloricin B Research

Investigating natural products like this compound often involves overcoming significant methodological hurdles, particularly in obtaining sufficient quantities of the pure compound and precisely defining its three-dimensional structure.

Optimization of Isolation and Purification Protocols

The isolation of this compound from its natural source, Passiflora foetida, can be challenging. Natural product isolation typically involves extraction followed by various chromatographic techniques to separate the target compound from a complex mixture of plant metabolites. acs.orgvt.edu Optimizing these protocols is essential to improve yield and purity. Factors such as the plant part used, extraction solvent, and chromatographic conditions significantly influence the efficiency of the isolation process. For instance, studies on P. foetida have utilized hexane (B92381) and ethyl acetate (B1210297) extracts for the isolation of passifloricins. acs.org Further research is needed to refine these methods specifically for this compound to ensure consistent and scalable production for detailed study.

Stereochemical Assignment Complexities

This compound, like other polyketides, possesses multiple stereocenters, making the assignment of its absolute and relative stereochemistry a complex task. sci-hub.seuou.ac.inuomustansiriyah.edu.iq Traditional methods involving extensive NMR analysis and chemical derivatization can be time-consuming and require significant amounts of material. sci-hub.seresearchgate.net For example, stereochemical assignments for related passifloricins have involved detailed 2D NMR analysis, including COSY, HMQC, HMBC, and ROESY experiments, as well as the analysis of acetonide derivatives. sci-hub.se While asymmetric synthesis has been instrumental in confirming the stereochemistry of related compounds like Passifloricin A, applying and adapting these synthetic strategies for this compound is a key area for future work. researchgate.netncl-india.orgmdpi.comresearchgate.net The synthesis of stereoisomer libraries can be a powerful tool for unambiguous stereochemical assignment by direct comparison of spectroscopic data between synthetic and natural samples. nih.gov

Prospects for Biosynthesis and Bioengineering of Passifloricins

Understanding the biosynthetic pathway of passifloricins, including this compound, offers exciting prospects for both fundamental research and potential bioengineering applications. Polyketides are synthesized through complex enzymatic machinery, and elucidating the specific genes and enzymes involved in this compound production could pave the way for controlled biosynthesis. Research into the biosynthesis of other polyketide macrolactams highlights the potential for promoter engineering and heterologous expression of gene clusters to expand structural diversity and improve yields. acs.org While direct research on this compound biosynthesis is limited in the provided context, exploring the genetic basis of passifloricin production in Passiflora foetida represents a significant future direction. This knowledge could enable bioengineering approaches to enhance this compound production or generate novel analogs with potentially improved properties.

Advanced Approaches for Mechanistic Elucidation of Biological Actions

While some biological activities of passifloricins, such as leishmanicidal activity, have been reported, the precise mechanisms of action of this compound at the molecular level are not fully elucidated. silae.itajol.infoacs.org Advanced approaches are needed to understand how this compound interacts with biological targets. Techniques such as target identification studies, cell-based assays combined with 'omics' technologies (e.g., transcriptomics, proteomics), and detailed biochemical investigations can provide insights into the cellular pathways affected by the compound. nih.gov Computational methods, including molecular docking and dynamics simulations, can complement experimental studies by predicting binding affinities and interaction modes with potential target molecules. nih.govrsc.orgmdpi.comstkippersada.ac.id Integrating these advanced experimental and computational approaches is crucial for a comprehensive understanding of this compound's biological effects.

Development of Structure-Activity Relationship (SAR) Models for Targeted Bioactivity

Establishing comprehensive structure-activity relationship (SAR) models for this compound and its analogs is crucial for rational design and optimization of compounds with enhanced or targeted biological activities. ajol.infomdpi.comdntb.gov.uawikipedia.orgcollaborativedrug.comresearchgate.net SAR studies involve systematically modifying the chemical structure of a compound and evaluating the effect of these modifications on its biological activity. For passifloricins, SAR analysis has been discussed in the context of leishmanicidal activity, indicating that specific structural features influence their potency and cytotoxicity. ajol.info Future research should focus on synthesizing a diverse set of this compound analogs with targeted structural variations and evaluating their biological activities across a range of relevant assays. This data can then be used to build predictive SAR models, guiding the synthesis of more potent and selective compounds.

Integration of Computational and Experimental Methodologies in this compound Research

The integration of computational and experimental methodologies is a powerful strategy to accelerate research on this compound. Computational methods, such as density functional theory (DFT) calculations, can aid in refining structural assignments, particularly stereochemistry, by comparing calculated and experimental spectroscopic data. researchgate.netresearchgate.net Molecular modeling and docking studies can provide hypotheses about potential biological targets and interaction mechanisms, guiding experimental design. rsc.orgmdpi.comstkippersada.ac.id Furthermore, quantitative structure-activity relationship (QSAR) models, which build mathematical relationships between chemical structure and biological activity, can be developed using computational tools and experimental data to predict the activity of uncharacterized or newly designed analogs. wikipedia.orgresearchgate.net The synergistic application of these in silico and in vitro/in vivo approaches can lead to a more efficient and comprehensive understanding of this compound's chemistry and biology.

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing Passifloricin B?

this compound synthesis requires organocatalytic stereoselective approaches, similar to its analog Passifloricin A, to ensure enantiomeric purity. Key steps include:

- Stereochemical control : Use chiral catalysts to establish stereocenters, as demonstrated in organocatalytic protocols for related natural products .

- Characterization : Employ and NMR spectroscopy to confirm stereochemistry, as each diastereomer of this compound exhibits unique spectral signatures .

- Purity validation : Combine HPLC with mass spectrometry to verify compound identity and exclude impurities. Preclinical reporting standards (e.g., NIH guidelines) should guide documentation .

Q. How can researchers design in vitro studies to evaluate this compound’s bioactivity?

- Target selection : Align with prior findings (e.g., α-glucosidase inhibition for diabetes studies) and use molecular docking to predict binding affinity, as seen in Passifloricin A research .

- Controls : Include positive controls (e.g., Metformin for antidiabetic assays) and negative controls to isolate compound-specific effects.

- Dose-response curves : Establish IC values using serial dilutions and validate statistical significance via ANOVA or nonparametric tests .

Q. What are the key considerations for ensuring reproducibility in this compound studies?

- Detailed protocols : Document synthesis steps, solvent systems, and purification methods in supplementary materials to enable replication .

- Data transparency : Report raw spectral data (NMR, IR), chromatograms, and statistical analyses with uncertainties .

- Adherence to guidelines : Follow preclinical checklists (e.g., NIH) for experimental rigor and ethical compliance .

Advanced Research Questions